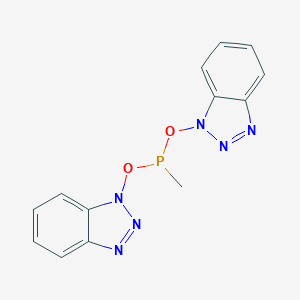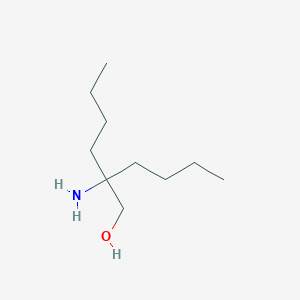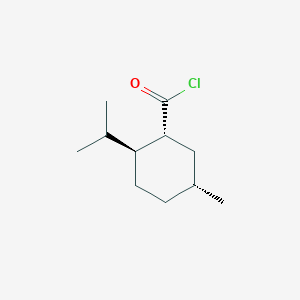
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride
Overview
Description
Dehydrolithocholic acid is a bile acid metabolite derived from lithocholic acid. It is known for its role as an agonist of various receptors, including G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5), vitamin D receptor, and farnesoid X receptor . This compound is significant in various biochemical and pharmacological studies due to its unique properties and interactions.
Preparation Methods
Dehydrolithocholic acid is synthesized from lithocholic acid through the action of the cytochrome P450 enzyme, specifically the CYP3A4 isoform . The synthetic route involves the oxidation of lithocholic acid, resulting in the formation of dehydrolithocholic acid. Industrial production methods typically involve the use of advanced biochemical techniques to ensure high purity and yield.
Chemical Reactions Analysis
Dehydrolithocholic acid undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis from lithocholic acid.
Reduction: Can be reduced under specific conditions to yield different bile acid derivatives.
Substitution: Reacts with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The major products formed from these reactions are various bile acid derivatives with altered functional groups.
Scientific Research Applications
Dehydrolithocholic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bile acid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in modulating immune responses and inflammation.
Industry: Utilized in the production of bile acid derivatives and as a biochemical reagent in various assays
Mechanism of Action
The mechanism of action of dehydrolithocholic acid involves its interaction with several molecular targets:
GP-BAR1/TGR5: Acts as an agonist, modulating bile acid signaling pathways.
Vitamin D Receptor: Binds to and activates this receptor, influencing calcium metabolism and immune responses.
Farnesoid X Receptor: Engages with this receptor to regulate bile acid synthesis and metabolism.
These interactions lead to various physiological effects, including the modulation of bile acid secretion, immune cell differentiation, and metabolic regulation.
Comparison with Similar Compounds
Dehydrolithocholic acid is compared with other bile acid derivatives such as:
Lithocholic Acid: The parent compound from which dehydrolithocholic acid is derived.
Chenodeoxycholic Acid: Another bile acid with distinct receptor interactions and physiological effects.
Ursodeoxycholic Acid: Known for its therapeutic use in liver diseases and its unique properties compared to dehydrolithocholic acid.
Dehydrolithocholic acid is unique due to its specific receptor agonist activities and its role in modulating immune responses, which distinguishes it from other bile acids.
Properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39668-87-6 | |
| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


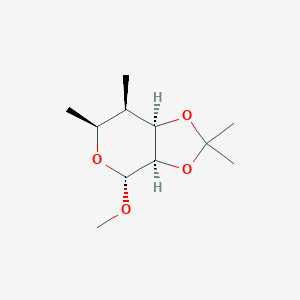
![6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene](/img/structure/B24511.png)
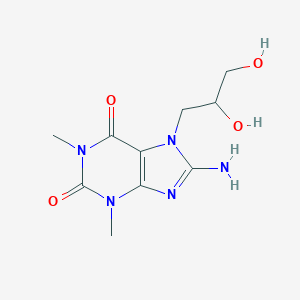



![6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one](/img/structure/B24521.png)
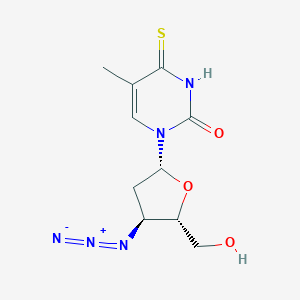
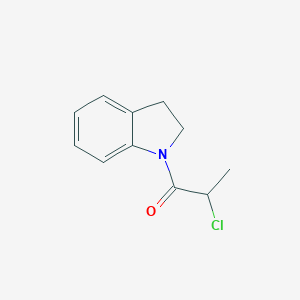
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)

